molecular formula C66H72O2S4 B13131076 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde

3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde

Cat. No.: B13131076
M. Wt: 1025.5 g/mol
InChI Key: CXHQXJZODBYTDV-UHFFFAOYSA-N
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Description

3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde is a complex organic compound characterized by its unique hexacyclic structure and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde groups would yield the corresponding carboxylic acids, while reduction would yield the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be explored for its potential as a bioactive molecule, although specific applications would require further research.

Medicine

In medicine, the compound’s unique structure might be investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hexacyclic structures with multiple phenyl groups and aldehyde functionalities. Examples could include:

  • 3,3,13,13-Tetrakis(4-methylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde
  • 3,3,13,13-Tetrakis(4-ethylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde

Uniqueness

The uniqueness of 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde lies in its specific substitution pattern and the presence of hexyl groups, which may impart unique physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C66H72O2S4

Molecular Weight

1025.5 g/mol

IUPAC Name

3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde

InChI

InChI=1S/C66H72O2S4/c1-5-9-13-17-21-45-25-33-49(34-26-45)65(50-35-27-46(28-36-50)22-18-14-10-6-2)55-41-53(43-67)69-59(55)61-57(65)63-64(71-61)58-62(72-63)60-56(42-54(44-68)70-60)66(58,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3

InChI Key

CXHQXJZODBYTDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C=C(S7)C=O)SC(=C3)C=O)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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